molecular formula C10H8O2 B7819330 3-Methyl-isochromen-1-one CAS No. 6530-30-9

3-Methyl-isochromen-1-one

Cat. No. B7819330
CAS RN: 6530-30-9
M. Wt: 160.17 g/mol
InChI Key: KDNBBIYFOJMAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-isochromen-1-one is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-isochromen-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-isochromen-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of 3-hexyl-1H-isochromen-1-one, a derivative of 3-Methyl-isochromen-1-one, was studied, emphasizing the influence of catalysts and reaction conditions on yield and selectivity (Zhou Ju-feng, 2011).
  • Novel isochromen-1-one analogues, derived from anti-inflammatory drugs, were synthesized with high yields, showcasing the versatility of isochromen-1-ones in drug modification (A. A. Napoleon et al., 2017).

Structural Studies and Applications

  • A study on hydrogen-bonded dimers in 3-amino-4-anilino-1H-isochromen-1-one revealed complex molecular conformations and interactions, providing insights into the structural properties of isochromen-1-ones (Daniel E Vicentes et al., 2013).
  • The total synthesis of methyl 1,5,8-trimethoxy-1H-isochromene-3-carboxylate and its derivatives demonstrated the potential for creating structurally diverse compounds using isochromen-1-ones (Nikola Topolovčan et al., 2021).

Biological and Pharmacological Studies

  • Isochromen-1-one derivatives were evaluated for in-vitro anti-inflammatory activity, demonstrating the biological potential of these compounds (A. A. Napoleon & V. Sharma, 2017).
  • The antibacterial properties of synthesized isochromen-1-one derivatives were investigated, showing moderate activity against bacterial strains, indicating potential applications in antimicrobial therapies (H. Rafique et al., 2019).

Microreactor Technology and Continuous Synthesis

  • Microreactor technology was used for the continuous synthesis of 3,4-diamino-1H-isochromen-1-ones, demonstrating an industrially feasible and safe production method (D. Acke & C. Stevens, 2007).
  • The synthesis of 1H-isochromeno[3,4-d]imidazol-5-ones in a microreactor environment highlighted the potential for efficient, continuous production of complex isochromen-1-one derivatives (D. Acke et al., 2008).

properties

IUPAC Name

3-methylisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNBBIYFOJMAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983935
Record name 3-Methyl-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6530-30-9
Record name 3-Methyl-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-isochromen-1-one
Reactant of Route 2
3-Methyl-isochromen-1-one
Reactant of Route 3
3-Methyl-isochromen-1-one
Reactant of Route 4
3-Methyl-isochromen-1-one
Reactant of Route 5
3-Methyl-isochromen-1-one
Reactant of Route 6
3-Methyl-isochromen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.